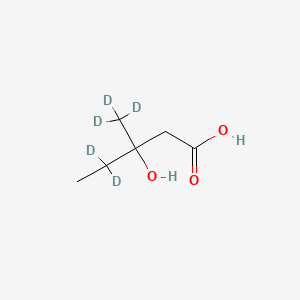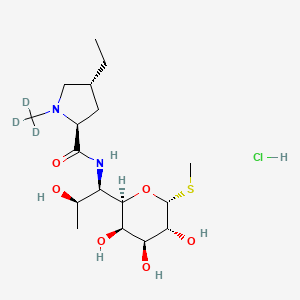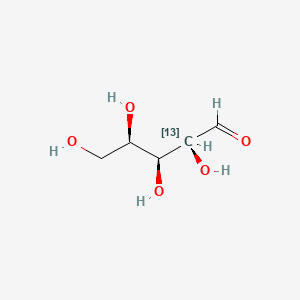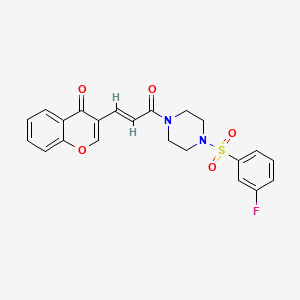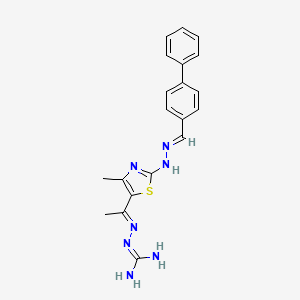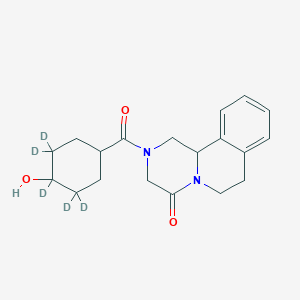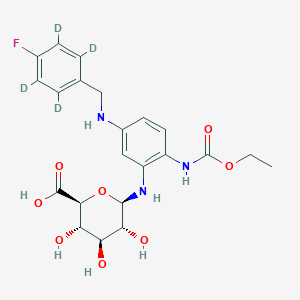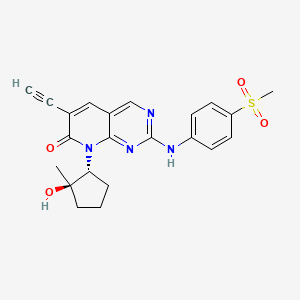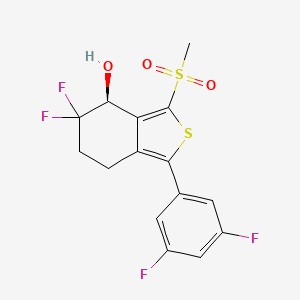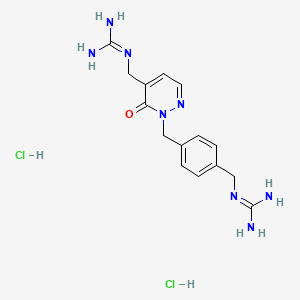
Penicolinate A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penicolinate A is a derivative of picolinic acid, a compound known for its diverse biological activities. It is produced by the endophytic fungus Penicillium species BCC16054
準備方法
Synthetic Routes and Reaction Conditions: Penicolinate A can be synthesized using the Sonogashira coupling reaction as a key step . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of the Penicillium species BCC16054 under controlled conditions to produce the compound . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
化学反応の分析
Types of Reactions: Penicolinate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Penicolinate A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of malaria and tuberculosis.
Industry: It can be used in the development of new antimicrobial agents and other bioactive materials.
作用機序
Penicolinate A exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Similarly, its antitubercular activity is due to its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The exact molecular targets and pathways involved in these activities are still under investigation.
類似化合物との比較
- Penicolinate C
- Penicolinate D
特性
分子式 |
C24H32N2O4 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |
InChIキー |
KQNPVQGFUTVYPP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



